1-cyclohexyl-4-methyl-1H-pyrazol-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-cyclohexyl-4-methylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-8-7-13(12-10(8)11)9-5-3-2-4-6-9/h7,9H,2-6H2,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBHQXLWXOJBLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1N)C2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
1-Cyclohexyl-4-methyl-1H-pyrazol-3-amine serves as a crucial intermediate in the synthesis of more complex organic molecules. It is utilized in the preparation of various pyrazole derivatives through cyclocondensation reactions, which involve the reaction of hydrazines with carbonyl compounds. This compound's unique structure facilitates its role in synthesizing coordination compounds and other organic materials.
Biological Applications
Enzyme Inhibition Studies
The compound has been studied for its potential as an enzyme inhibitor. It can bind to active sites of enzymes, blocking their activity and thus serving as a valuable tool in biochemical assays. Research indicates that it can effectively inhibit certain enzymes involved in metabolic pathways, making it significant for studying metabolic disorders .
Therapeutic Potential
this compound has shown promise in medicinal applications, particularly as an antidote for methanol and ethylene glycol poisoning. Its mechanism involves competitive inhibition at the active sites of relevant enzymes, which helps mitigate toxic effects during poisoning cases.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. Various pyrazole derivatives exhibit significant cytotoxic effects against cancer cell lines. The following table summarizes some findings regarding its anticancer activity:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 (Lung Cancer) | 26.0 | Induction of apoptosis |
| Similar Pyrazole Derivative | MCF7 (Breast Cancer) | 12.5 | Inhibition of cell proliferation |
| Another Pyrazole Variant | HCT116 (Colon Cancer) | 0.28 | Aurora-A kinase inhibition |
The ability to induce apoptosis in cancer cells is linked to its interaction with key molecular targets involved in cell cycle regulation and apoptosis pathways.
Industrial Applications
Material Development
In industrial settings, this compound is used as a precursor for developing new materials, including agrochemicals and pharmaceuticals. Its unique chemical properties allow it to be incorporated into various formulations that enhance product efficacy .
Case Studies and Research Findings
Case Study: Enzyme Inhibition
A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited the enzyme alcohol dehydrogenase (ADH), which is critical in the metabolism of alcohols in the body. The compound was shown to bind competitively to the enzyme's active site, reducing the conversion of methanol to toxic metabolites.
Research Findings on Anticancer Properties
In vitro studies conducted on various cancer cell lines revealed that this compound significantly reduced cell viability at micromolar concentrations, indicating its potential as a lead compound for developing new anticancer therapies.
Mechanism of Action
The mechanism of action of 1-cyclohexyl-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into enzyme pockets, leading to inhibition of enzymatic reactions .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Pyrazole derivatives vary significantly based on substituent type and position. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., 4-chlorophenyl in ) increase electrophilicity, whereas electron-donating groups (e.g., dimethoxyphenyl in ) enhance resonance stability.
- Steric Effects : Bulky substituents like methylcyclopentyl reduce conformational flexibility compared to cyclohexyl, impacting binding interactions.
Biological Activity
1-Cyclohexyl-4-methyl-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique cyclohexyl group and a methyl substitution on the pyrazole ring, has been investigated for various therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties.
The molecular formula of this compound is CHN, with a molecular weight of approximately 193.25 g/mol. The presence of the cyclohexyl group contributes to its steric and electronic properties, influencing its reactivity and biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 (Lung Cancer) | 26.0 | Induction of apoptosis |
| Similar Pyrazole Derivative | MCF7 (Breast Cancer) | 12.5 | Inhibition of cell proliferation |
| Another Pyrazole Variant | HCT116 (Colon Cancer) | 0.28 | Aurora-A kinase inhibition |
The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with key molecular targets involved in cell cycle regulation and apoptosis pathways .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory activities. Studies have shown that it can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and reducing microglial activation in neuroinflammatory models.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent.
Study 1: Anticancer Efficacy
A recent study investigated the effect of this compound on A549 lung cancer cells. The results indicated an IC value of 26 µM, demonstrating significant cytotoxicity through mechanisms involving apoptosis and cell cycle arrest .
Study 2: Anti-inflammatory Mechanisms
In another study focusing on neuroinflammation, the compound was found to reduce LPS-induced inflammation in BV2 microglial cells. The treatment led to decreased levels of inflammatory markers such as TNF-alpha and IL-6, suggesting its potential utility in treating neurodegenerative diseases .
Preparation Methods
Cyclocondensation Method
The most direct and commonly employed approach to synthesize 1-cyclohexyl-4-methyl-1H-pyrazol-3-amine is through cyclocondensation reactions involving hydrazines and 1,3-dicarbonyl compounds:
- General Reaction:
Cyclohexyl hydrazine reacts with a suitable 1,3-dicarbonyl compound such as 2,4-pentanedione (acetylacetone) under reflux or controlled heating conditions to form the pyrazole ring via cyclocondensation. - Mechanism Highlights:
The nucleophilic hydrazine attacks the diketone, forming a hydrazone intermediate, which then cyclizes and aromatizes to yield the pyrazole core with the cyclohexyl substituent at N1 and a methyl group at C4. - Reaction Conditions:
Typically conducted in polar aprotic solvents like dimethylformamide (DMF) or ethanol, at elevated temperatures (around 80–85 °C), for 1–2 hours to ensure complete conversion. - Workup:
The reaction mixture is neutralized or basified, extracted with organic solvents such as dichloromethane, followed by purification via column chromatography to isolate the pure compound.
Direct N-Alkylation of Pyrazol-3-amine
An alternative method involves the direct alkylation of 4-methyl-1H-pyrazol-3-amine with cyclohexyl halides:
- Procedure:
The 4-methyl-1H-pyrazol-3-amine is treated with cyclohexyl bromide or chloride in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent (e.g., DMF or DMSO). - Reaction Specifics:
The nucleophilic nitrogen at position 1 undergoes substitution by the cyclohexyl group, forming the N-cyclohexyl pyrazole derivative. - Optimization:
Reaction temperature, base equivalents, and reaction time are optimized to maximize yield and minimize side reactions. - Limitations:
This method may require careful control to avoid over-alkylation or side reactions and may be less efficient compared to cyclocondensation.
One-Pot Multicomponent Synthesis from Primary Amines
Recent advances have demonstrated the feasibility of synthesizing N-substituted pyrazoles directly from primary amines, diketones, and hydroxylamine derivatives:
- Methodology:
Primary aliphatic amines (e.g., cyclohexylamine) react with 1,3-diketones and O-(4-nitrobenzoyl)hydroxylamine in DMF at 85 °C. - Reaction Features:
The simultaneous addition of all reagents at 0 °C followed by heating leads to cyclization and formation of N-substituted pyrazoles. - Yields:
Yields vary depending on the amine and diketone used; for similar compounds, yields around 40–60% have been reported. - Advantages:
This method allows direct access to N-cyclohexyl pyrazole derivatives without isolating intermediates and can be scaled up for larger production.
Summary Table of Preparation Methods
| Method | Starting Materials | Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| Cyclocondensation | Cyclohexyl hydrazine + 2,4-pentanedione | DMF or ethanol, 80–85 °C, 1–2 h | 40–60 | Most straightforward, widely used |
| Direct N-Alkylation | 4-Methyl-1H-pyrazol-3-amine + cyclohexyl halide | DMF/DMSO, base, RT to reflux | Variable | Requires careful control, side reactions possible |
| One-Pot Multicomponent Synthesis | Cyclohexylamine + diketone + hydroxylamine derivative | DMF, 0 °C addition then 85 °C, 1.5 h | 40–60 | Efficient, scalable, avoids isolation |
Detailed Research Findings and Optimization Notes
Temperature Control:
In the multicomponent synthesis, adding reagents simultaneously at 0 °C before heating to 85 °C is critical for reproducible yields.Solvent Effects:
Polar aprotic solvents like DMF favor the cyclization and improve solubility of reactants, thus enhancing yield and purity.Effect of Additives:
Addition of water, acetic acid, or weak bases has minimal impact on yield, indicating the reaction is robust under various conditions.Base Influence:
Use of strong organic bases such as diisopropylethylamine (DIPEA) may reduce yield, possibly due to side reactions or deactivation of intermediates.Purification: Column chromatography using silica gel or basic alumina with solvent gradients (hexane/ethyl acetate or pentane/ether mixtures) is effective for isolating pure this compound.
Q & A
Q. What are the optimal synthetic routes for 1-cyclohexyl-4-methyl-1H-pyrazol-3-amine, and how do reaction conditions influence yield?
The synthesis of pyrazole-3-amine derivatives typically involves cyclocondensation of hydrazines with β-keto esters or nitriles. For the target compound, a multi-step approach is recommended:
- Step 1 : React cyclohexylamine with a β-keto ester (e.g., ethyl acetoacetate) to form a hydrazone intermediate.
- Step 2 : Cyclize the intermediate using copper(I) bromide and cesium carbonate in DMSO at 35°C for 48 hours, followed by acid quenching and chromatographic purification (yield ~17–20%) .
- Critical factors : Anhydrous conditions and halogenated solvents (e.g., DCM) improve regioselectivity, while prolonged reaction times reduce side-product formation .
Q. How can researchers validate the structural integrity of this compound?
Use a combination of spectroscopic and analytical methods:
- ¹H/¹³C NMR : Key signals include δ 2.1–2.3 ppm (methyl group), δ 1.4–1.8 ppm (cyclohexyl protons), and δ 6.8–7.2 ppm (pyrazole C-H) .
- HRMS (ESI) : Confirm molecular ion peaks (e.g., m/z 215 [M+H]⁺) .
- IR spectroscopy : Look for N-H stretches at 3298 cm⁻¹ and C-N vibrations at 1600–1650 cm⁻¹ .
Q. What are the common solubility and stability challenges for this compound?
- Solubility : Limited in polar solvents (water, ethanol) but soluble in DMSO, DCM, and THF. Use sonication for homogeneous dispersion .
- Stability : Degrades under prolonged UV exposure. Store in amber vials at –20°C under inert gas (argon) to prevent oxidation .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Quantum chemical calculations (DFT) : Optimize the molecular geometry to identify electrophilic sites (e.g., C-4 position) .
- Reaction path simulation : Use software like Gaussian or ORCA to model transition states for substitutions with alkyl halides or acyl chlorides .
- Validation : Compare predicted activation energies with experimental kinetic data (e.g., Arrhenius plots) .
Q. How do substituent effects (cyclohexyl vs. aryl groups) influence the compound’s biological activity?
- SAR studies : Replace the cyclohexyl group with phenyl or thienyl groups and test antimicrobial activity.
Q. What strategies resolve contradictions in reported spectroscopic data for pyrazole-3-amine derivatives?
- Case study : Conflicting ¹H NMR shifts for N-H protons (δ 5.2 vs. δ 6.1 ppm) arise from solvent polarity. Standardize measurements in CDCl₃ or DMSO-d₆ .
- Cross-validation : Pair NMR with X-ray crystallography (if crystalline) to confirm tautomeric forms .
Methodological Challenges
Q. How can researchers optimize purification for trace impurities in scaled-up synthesis?
Q. What advanced techniques characterize hydrogen-bonding interactions in this compound?
- X-ray diffraction : Resolve intermolecular H-bonds between the amine group and carbonyl oxygen (distance ~2.8 Å) .
- Solid-state NMR : Detect dynamic H-bonding networks using ¹⁵N CP-MAS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
